![molecular formula C11H11BrN2O B11763242 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11763242.png)
2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one
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Overview
Description
2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that features a bromophenyl group attached to an imidazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one typically involves the condensation of 4-bromobenzaldehyde with acetone and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolone ring.
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Step 1: Formation of Intermediate
Reagents: 4-bromobenzaldehyde, acetone, ammonium acetate
Conditions: Acidic medium, typically using hydrochloric acid
Reaction: [ \text{4-bromobenzaldehyde} + \text{acetone} + \text{ammonium acetate} \rightarrow \text{Intermediate} ]
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Step 2: Cyclization
Conditions: Heating the reaction mixture
Reaction: [ \text{Intermediate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction can lead to the formation of reduced imidazolone derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the imidazolone ring.
Reduction: Reduced imidazolone derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research. Key areas of interest include:
1. Antimicrobial Activity
Research has indicated that imidazole derivatives possess significant antimicrobial properties. Studies have demonstrated that 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one shows inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Reference Drug (Amoxicillin) | Staphylococcus aureus | 16 µg/mL |
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 (breast cancer) | 15 µM |
Reference Drug (Doxorubicin) | MCF7 (breast cancer) | 0.5 µM |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various imidazole derivatives found that modifications to the phenyl groups significantly enhanced activity against resistant strains of bacteria. The results indicated that compounds similar to this compound could serve as lead candidates for developing new antibiotics.
Case Study 2: Anticancer Screening
In another investigation focused on anticancer properties, researchers discovered that the compound induced apoptosis in MCF7 cells via the activation of caspases. This study highlighted the potential for developing imidazole-based therapeutics targeting breast cancer.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the imidazolone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one
- 2-(4-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one
- 2-(4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one imparts unique reactivity and binding properties compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its efficacy in medicinal applications.
Biological Activity
2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydro-1H-imidazol-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with appropriate imidazole precursors under controlled conditions. The compound has been characterized using various spectroscopic techniques including NMR and mass spectrometry to confirm its structure.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer agent among other therapeutic effects.
Anticancer Activity
Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, a study highlighted that certain imidazole derivatives showed inhibitory effects against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
Human Colon Adenocarcinoma (HT-29) | 2.76 |
Human Ovarian Adenocarcinoma (OVXF 899) | 9.27 |
Human Renal Cancer (RXF 486) | 1.143 |
These results suggest that modifications to the imidazole structure can enhance its potency against specific cancer types .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes and pathways associated with cancer proliferation. For example, imidazole derivatives have been shown to inhibit histone deacetylases (HDACs) and other targets involved in tumor growth .
Case Studies
Several case studies have reported on the efficacy of imidazole derivatives in preclinical models:
- Study on Antitumor Activity : A study demonstrated that a related imidazole derivative exhibited significant antitumor activity in xenograft models, leading to tumor regression and improved survival rates .
- Neuroprotective Effects : Another investigation revealed the neuroprotective potential of imidazole derivatives against oxidative stress-induced neuronal damage, suggesting their applicability in neurodegenerative diseases .
Properties
Molecular Formula |
C11H11BrN2O |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4,4-dimethyl-1H-imidazol-5-one |
InChI |
InChI=1S/C11H11BrN2O/c1-11(2)10(15)13-9(14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,13,14,15) |
InChI Key |
QIAVXAXKZGJBHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=N1)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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